1-(4-methoxybenzyl)-1H-tetrazole-5-thiol

Overview

Description

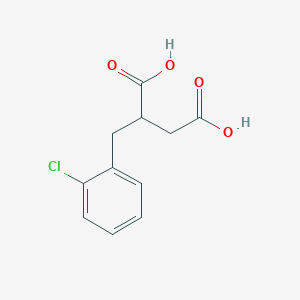

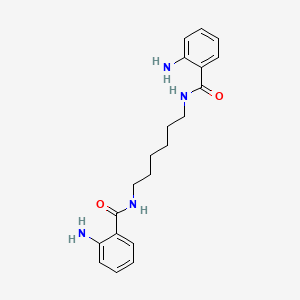

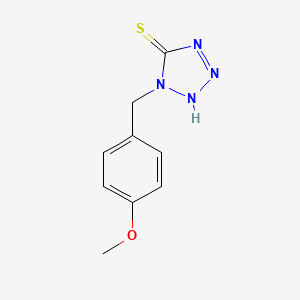

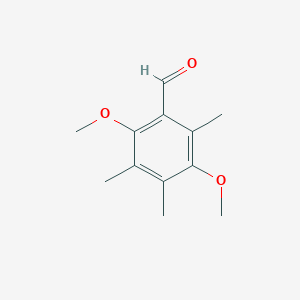

The compound “1-(4-methoxybenzyl)-1H-tetrazole-5-thiol” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . The molecule also contains a thiol group (-SH), which is similar to the hydroxyl group (-OH) in alcohols but with a sulfur atom replacing the oxygen atom. The presence of a methoxybenzyl group suggests that this compound could have properties similar to other methoxybenzyl compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, being aromatic, would contribute to the compound’s stability. The methoxybenzyl group could potentially influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For instance, the thiol group could potentially be involved in acid-base reactions or form disulfide bonds. The tetrazole ring could participate in various organic reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Chemical Synthesis and Applications

Regioselective Hydroamination : The compound 1-Phenyl-1H-tetrazole-5-thiol, similar in structure to 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol, is used in a Markovnikov-selective formal hydroamination of styrenyl compounds. This process, employing Ga(OTf)3 as a catalyst, results in the formation of tetrazolothione moieties in an atom-economical manner, suggesting potential applications in organic synthesis (Savolainen, Han, & Wu, 2014).

Photodecomposition to Carbodiimides : The photochemistry of compounds like 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione, shows clean photodecomposition to carbodiimides. This reaction proceeds via a biradical, indicating potential applications in industrial, agricultural, and medicinal fields due to the clean and stable end products (Alawode, Robinson, & Rayat, 2011).

Organic Synthesis via Lithiation : Lithiation of 1-p-methoxybenzyltetrazole, closely related to the compound , followed by treatment with electrophiles, enables the creation of functionalized tetrazoles. These can be further converted into unsubstituted derivatives, implying its utility in diverse organic synthetic applications (Satoh & Marcopulos, 1995).

Synthesis of Novel Derivatives for Biological Activity : Synthesis of various 1-phenyl-1H-tetrazole-5-thiol derivatives, closely related structurally, has been reported for exploring biological activities against certain bacteria, indicating potential pharmaceutical applications (Mekky & Thamir, 2019).

Material Science and Industrial Applications

Cholinesterase Inhibitors : Research into S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, a derivative of the compound , has shown cholinesterase inhibitory potential, making them candidates for Alzheimer's disease treatment and related applications (Arfan et al., 2018).

Protection of Alcohols in Sensitive Substrates : The compound p-methoxybenzylation of alcohols under neutral conditions, using derivatives of 1-phenyl-1H-tetrazole, indicates its utility in chemoselective methods applicable to sensitive and multifunctional substrates (Kotturi, Tan, & Lear, 2009).

Insecticidal Activity : Tetrazole-linked triazole derivatives, structurally related to 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol, have been evaluated for insecticidal activity, suggesting their potential use in pest control and agricultural sectors (Maddila, Pagadala, & Jonnalagadda, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2H-tetrazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-14-8-4-2-7(3-5-8)6-13-9(15)10-11-12-13/h2-5H,6H2,1H3,(H,10,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSRMNZHPIXYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=S)N=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355025 | |

| Record name | 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxybenzyl)-1H-tetrazole-5-thiol | |

CAS RN |

105219-34-9 | |

| Record name | 1-(4-methoxybenzyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromobutoxy)methyl]-3-methyloxetane](/img/structure/B3045256.png)

![Imidazo[1,2-a]pyridine-3-methanol, 2-(4-chlorophenyl)-6-methyl-](/img/structure/B3045258.png)